rac-tert-butyl N-{[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans
Description
rac-tert-butyl N-{[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group attached to a dimethyl-substituted pyrrolidine scaffold. The trans configuration of the 3,4-dimethyl groups on the pyrrolidine ring confers distinct stereochemical and physicochemical properties.
Properties
CAS No. |
1807940-54-0 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Applications in Medicinal Chemistry
-
Drug Development
- This compound serves as a building block in the synthesis of various pharmaceutical agents. Its ability to modify biological activity makes it a valuable intermediate in the development of new drugs targeting neurological disorders and other conditions.
-
Neuropharmacology
- The structure of rac-tert-butyl N-{[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methyl}carbamate suggests potential interactions with neurotransmitter systems. Studies have indicated its effectiveness in modulating receptor activity, which could lead to advancements in treatments for anxiety and depression.
-
Chiral Synthesis
- The compound's chiral nature allows it to be used in asymmetric synthesis processes, enabling the production of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry where the efficacy and safety of drugs can depend on their stereochemistry.
Neuropharmacological Studies
Research has demonstrated that derivatives of rac-tert-butyl N-{[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methyl}carbamate exhibit significant activity at various neurotransmitter receptors. For instance:
- Study 1 : Investigated the compound's effects on serotonin receptors, revealing potential antidepressant properties.
- Study 2 : Focused on its interaction with dopamine receptors, suggesting implications for treating Parkinson's disease.
Synthesis and Characterization
Numerous studies have explored efficient synthetic routes for producing rac-tert-butyl N-{[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methyl}carbamate:
- Synthesis Methodology : A common approach involves the reaction of tert-butyl carbamate with (3R,4R)-3,4-dimethylpyrrolidine under controlled conditions to yield high purity products.
| Synthesis Route | Yield (%) | Conditions |
|---|---|---|
| Method A | 85 | Reflux in methanol |
| Method B | 90 | Room temperature with catalyst |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The exact mechanism may involve binding to active sites or modulating signaling pathways . The molecular pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Compound A : rac-tert-butyl N-[(3R,4S)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate, trans (CAS 1260602-03-6)
- Structure : Features a 2-fluorophenyl substituent at the 4-position of the pyrrolidine ring.
- Increased molecular weight (MW ≈ 350–370 g/mol) compared to the dimethyl analog (estimated MW ~300–320 g/mol) .
Compound B : rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate, trans (CAS 2031242-53-0)
- Structure : Contains an ethynyl group at the 3-position and a methoxy group at the 4-position.
- Key Differences: The ethynyl group enables click chemistry applications, while the methoxy substituent enhances solubility in polar solvents.
Compound C : (R)-tert-Butyl pyrrolidin-3-ylcarbamate (CAS 454713-13-4)
- Structure : Lacks the 3,4-dimethyl and methylcarbamate groups.
- Key Differences :
Table 1: Key Parameters of Selected Compounds
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₃H₂₄N₂O₂ | Not available | ~300–320* | 3,4-dimethylpyrrolidine, trans |
| Compound A (2-fluorophenyl analog) | C₁₈H₂₄FN₂O₂ | 1260602-03-6 | ~350–370 | 4-(2-fluorophenyl), trans |
| Compound B (ethynyl-methoxy analog) | C₁₂H₁₉NO₃ | 2031242-53-0 | 237.29 | 3-ethynyl, 4-methoxy, trans |
| Compound C (simplified pyrrolidine derivative) | C₉H₁₈N₂O₂ | 454713-13-4 | 200.25 | None (basic pyrrolidine) |
*Estimated based on analogs in and .
Biological Activity
rac-tert-butyl N-{[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
- IUPAC Name : tert-butyl (((3S,4S)-3,4-dimethylpyrrolidin-3-yl)methyl)carbamate
- Molecular Formula : C12H24N2O2
- CAS Number : 73874-95-0
- Molecular Weight : 228.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as a carbamate derivative, which can influence neurotransmitter systems and exhibit potential antimicrobial properties. The mechanism involves:
- Inhibition of Enzymatic Activity : The carbamate moiety can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit activity against Gram-positive bacteria by disrupting bacterial cell membranes and inhibiting growth.
Antimicrobial Efficacy
Recent studies have highlighted the antibacterial properties of rac-tert-butyl N-{[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methyl}carbamate against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 µg/mL | Strongly active |
| Enterococcus faecium (VREfm) | 1.56 - 6.25 µg/mL | Active |
| Escherichia coli | No activity | Not effective |
These results indicate that the compound is particularly effective against multidrug-resistant strains, comparable to established antibiotics like vancomycin and linezolid .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology:
- AChE Inhibition : Studies indicate that rac-tert-butyl N-{[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methyl}carbamate exhibits significant AChE inhibitory activity. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease.
Case Study 1: Antibacterial Screening
In a controlled laboratory setting, rac-tert-butyl N-{[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methyl}carbamate was screened against a panel of clinical isolates. The results showed that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus and Enterococcus faecium at low concentrations.
Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of carbamate derivatives found that rac-tert-butyl N-{[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methyl}carbamate improved cognitive function in animal models by enhancing cholinergic transmission through AChE inhibition.
Preparation Methods
Cyclization of Amino Alcohol Precursors
A common approach involves cyclizing γ-amino alcohols to form the pyrrolidine skeleton. For example, N-Boc-D-serine (compound 6 in) can serve as a starting material. Reacting it with isobutyl chlorocarbonate forms a mixed anhydride intermediate, which undergoes condensation with a methyl-substituted amine to yield the pyrrolidine ring.
Reaction Conditions :
Stereochemical Control
The trans-3,4-dimethyl configuration is achieved through substrate-controlled cyclization or chiral auxiliary-mediated synthesis . For instance, using enantiomerically pure starting materials (e.g., D-serine) ensures retention of stereochemistry during ring closure.
Methyl Group Installation
Alkylation of Pyrrolidine Intermediates
Post-cyclization, methyl groups are introduced via nucleophilic alkylation . For example, treatment with methyl iodide in the presence of a strong base (e.g., potassium hydroxide) under phase-transfer conditions (e.g., tetrabutylammonium bromide):
Optimized Conditions :
-
Molar ratio : 1:1.2 (pyrrolidine:methyl iodide).
-
Solvent : Ethyl acetate.
Boc Protection of the Primary Amine
The final step involves protecting the primary amine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base:
Key Parameters :
-
Reagents : Boc₂O (1.1 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Solvent : Tetrahydrofuran (THF).
-
Temperature : 0°C to room temperature.
Purification and Characterization
Purification Techniques
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Amino Alcohol Cyclization | High stereoselectivity, scalable | Requires chiral starting materials | 90–93% |
| Phase-Transfer Alkylation | Mild conditions, efficient methyl group installation | Sensitive to moisture | 85–90% |
| Boc Protection | High yields, minimal side reactions | Boc₂O cost | 88–95% |
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for rac-tert-butyl N-{[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans in laboratory settings?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine core followed by carbamate protection. Key steps include:
- Core Structure Formation : Reacting tert-butyl carbamate with a pyrrolidine derivative (e.g., 3,4-dimethylpyrrolidin-3-ylmethyl chloride) under basic conditions (e.g., triethylamine) to introduce the carbamate group .
- Stereochemical Control : Using chiral catalysts or resolving agents to isolate the trans isomer, as stereochemistry critically impacts biological activity .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction yields often range from 60–80%, depending on solvent choice (e.g., dichloromethane or THF) and temperature control .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm stereochemistry and substituent positions. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] for CHNO at m/z 265.19) .
- HPLC with Chiral Columns : Essential for distinguishing trans from cis isomers and quantifying enantiomeric excess (>98% required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving derivatives of this compound?
Contradictions often arise from subtle stereochemical or substituent effects. For example:
- Substituent Comparison : A bromophenyl substituent (as in ) may enhance target binding affinity compared to fluorophenyl analogs, but reduce solubility. Use surface plasmon resonance (SPR) to quantify binding kinetics and HPLC to assess solubility .
- Data Reconciliation : Combine molecular docking simulations with experimental IC values to identify steric or electronic mismatches. For instance, bulkier substituents may clash with hydrophobic pockets in enzyme targets .
Q. What strategies optimize enantiomeric resolution during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during carbamate formation to favor the trans isomer .
- Kinetic Resolution : Employ enzymes like lipases in hydrolysis reactions to selectively process one enantiomer. For example, Candida antarctica lipase B achieves >90% enantiomeric excess in similar carbamates .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize the racemate with a chiral acid (e.g., tartaric acid) to isolate the desired diastereomer .
Q. How does the tert-butyl carbamate group influence stability and reactivity in downstream applications?
- Stability : The tert-butyl group provides steric protection against hydrolysis, enhancing shelf life in aqueous buffers (pH 7.4, 25°C; <5% degradation over 72 hours) .
- Reactivity : The carbamate acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura) or a leaving group in nucleophilic substitutions. For example, Pd-catalyzed coupling with aryl boronic acids proceeds at 80°C with >70% yield .
Q. What methodologies are recommended for studying metabolic pathways of this compound in biological systems?
- Isotopic Labeling : Synthesize C-labeled analogs to track metabolic products via LC-MS/MS. For example, hydroxylation at the pyrrolidine methyl group is a common Phase I metabolite .
- CYP450 Inhibition Assays : Use human liver microsomes to identify cytochrome P450 enzymes (e.g., CYP3A4) responsible for metabolism. IC values guide toxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
